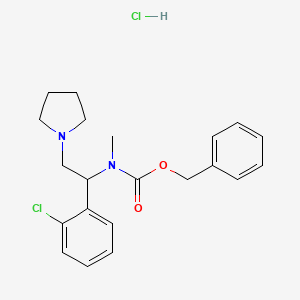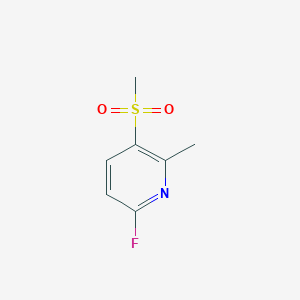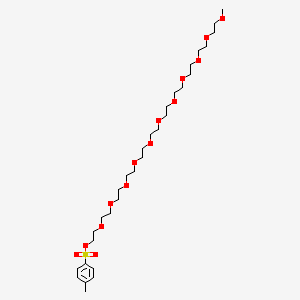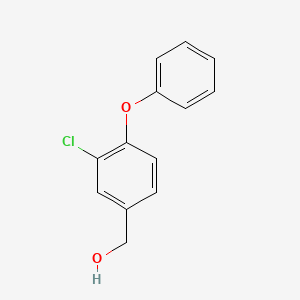
4-Chloro-3-(difluoromethoxy)phenylboronic acid
Vue d'ensemble
Description
“4-Chloro-3-(difluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1310949-72-4 . It has a molecular weight of 222.38 . It is a solid at room temperature and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI Code for “4-Chloro-3-(difluoromethoxy)phenylboronic acid” is 1S/C7H6BClF2O3/c9-5-2-1-4 (8 (12)13)3-6 (5)14-7 (10)11/h1-3,7,12-13H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Chloro-3-(difluoromethoxy)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 222.38 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Synthesis
4-Chloro-3-(difluoromethoxy)phenylboronic acid: is utilized in medicinal chemistry for the synthesis of biologically active molecules. It serves as a precursor in the development of novel pharmaceuticals, including inhibitors and modulators that target specific enzymes or receptors within the body . Its role in the synthesis of lactate dehydrogenase inhibitors is particularly noteworthy, as these compounds are investigated for their potential to inhibit cancer cell proliferation .
Material Science: Advanced Material Development
In material science, this compound contributes to the creation of new materials with unique properties. It’s involved in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives, which have applications as aldosterone synthase inhibitors . These materials can be used to develop coatings, sensors, and other technologies that require precise molecular manipulation.
Chemical Synthesis: Coupling Reactions
The boronic acid group of 4-Chloro-3-(difluoromethoxy)phenylboronic acid makes it a valuable agent in Suzuki-Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis . This reaction is pivotal for constructing complex organic structures, making it a staple in synthetic organic chemistry.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, 4-Chloro-3-(difluoromethoxy)phenylboronic acid can be used as a standard or reference compound in chromatographic analysis to identify and quantify various substances. Its well-defined structure and properties allow for accurate calibration of analytical instruments .
Chromatography: Separation Techniques
This compound’s unique interactions with other molecules make it suitable for use in chromatography, aiding in the separation of complex mixtures. It can be attached to chromatographic resins or used as a derivatization agent to enhance the detection of specific analytes .
Life Science Research: Biological Studies
In life science research, 4-Chloro-3-(difluoromethoxy)phenylboronic acid is a key component in the study of biological systems. It’s used in the synthesis of compounds that can mimic or interfere with natural biological processes, providing insights into cellular functions and disease mechanisms .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active molecules, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed, distributed within the body, metabolized, and excreted .
Result of Action
Given the compound’s potential to interact with various biological targets, it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(difluoromethoxy)phenylboronic acid . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds in the environment .
Propriétés
IUPAC Name |
[4-chloro-3-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPNSZAVNTVOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(difluoromethoxy)phenylboronic acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)








![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)